2-Chloro-4-fluoro-1-(methoxymethyl)benzene 2-Chloro-4-fluoro-1-(methoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2379322-31-1
VCID: VC8375091
InChI: InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3
SMILES: COCC1=C(C=C(C=C1)F)Cl
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6 g/mol

2-Chloro-4-fluoro-1-(methoxymethyl)benzene

CAS No.: 2379322-31-1

Cat. No.: VC8375091

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoro-1-(methoxymethyl)benzene - 2379322-31-1

Specification

CAS No. 2379322-31-1
Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
IUPAC Name 2-chloro-4-fluoro-1-(methoxymethyl)benzene
Standard InChI InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3
Standard InChI Key BNLDFTKLVRQRGA-UHFFFAOYSA-N
SMILES COCC1=C(C=C(C=C1)F)Cl
Canonical SMILES COCC1=C(C=C(C=C1)F)Cl

Introduction

Synthetic Routes and Methodologies

Methoxymethylation Strategies

Introducing the methoxymethyl group often involves nucleophilic substitution or etherification. A plausible route, inspired by EP2621885B1 , involves:

  • Chloromethylation: Reacting 2-chloro-4-fluorobenzaldehyde with chloromethyl methyl ether (MOMCl) under acidic conditions.

  • Methoxylation: Replacing the chloromethyl group with methoxide via SN2 mechanism.

Example Protocol:

  • Starting Material: 2-Chloro-4-fluorobenzyl chloride (10 mmol) is dissolved in dry DMF.

  • Methoxide Addition: Sodium methoxide (12 mmol) is added dropwise at 0°C.

  • Reaction Conditions: Stirred at 60°C for 6 hours under nitrogen.

  • Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield: ~65% (theor.) | Purity: >95% (HPLC) .

Alternative Pathways

Physicochemical Properties

Extrapolated from analogues (e.g., 2-chloro-4-fluoro-1-methylbenzene and 2-chloro-1-methoxy-4-methylbenzene ):

PropertyValueSource Compound
Density1.15–1.25 g/cm³
Boiling Point210–220°C
Melting PointNot determined (likely <25°C)
LogP (octanol-water)2.8–3.5
Solubility in Water0.05–0.1 mg/mL

The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely hydrocarbon-substituted analogues.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of Cl and F direct incoming electrophiles to the meta and para positions relative to existing substituents. For example:

  • Nitration: Concentrated HNO3/H2SO4 at 0–5°C would nitrate the ring at position 5 or 6, yielding nitro derivatives .

  • Sulfonation: Likely occurs at position 3 under fuming H2SO4 conditions.

Reductive Transformations

Catalytic hydrogenation (Pd/C, H2) could reduce the methoxymethyl group to hydroxymethyl, though this is less common due to the stability of ether linkages .

Applications in Drug Discovery

While no direct applications are documented, structurally related compounds serve as:

  • Antibacterial Agents: Fluoro- and chloro-substituted aromatics disrupt bacterial cell walls .

  • Kinase Inhibitors: Methoxymethyl groups improve bioavailability in kinase-targeting drugs .

Case Study: A nitro derivative of 2-chloro-4-fluoro-1-methylbenzene showed moderate CYP1A2 inhibition (IC50 = 8.2 μM) , suggesting potential metabolic interactions if used pharmacologically.

HazardPrecaution
Flammability (H225)Store away from ignition sources
Skin Irritation (H315)Use nitrile gloves
Eye Damage (H319)Wear safety goggles

Recommended storage: Inert atmosphere, 2–8°C, amber glass containers.

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